molecular formula C7H9IN2O3 B2384985 4-Iodo-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1354705-43-3

4-Iodo-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2384985
CAS No.: 1354705-43-3
M. Wt: 296.064
InChI Key: ZKZHSGCZPVHQCK-UHFFFAOYSA-N
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Description

4-Iodo-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C7H9IN2O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of an iodine atom at the 4-position, a methoxyethyl group at the 1-position, and a carboxylic acid group at the 5-position. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the iodination of a pyrazole precursor. For example, the iodination of 1-(2-methoxyethyl)pyrazole-5-carboxylic acid can be carried out using iodine and a suitable oxidizing agent, such as Selectfluor, in the presence of a solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, can help achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrazoles can be formed depending on the reagents used.

    Oxidation Products: Carboxylates and other oxidized derivatives.

    Reduction Products: Alcohols and other reduced derivatives.

Scientific Research Applications

4-Iodo-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxyethyl group can influence its reactivity and interactions in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-iodo-2-(2-methoxyethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O3/c1-13-3-2-10-6(7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZHSGCZPVHQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=C(C=N1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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